4-(2-Chlorophenyl)-6-nitroquinazoline
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Overview
Description
4-(2-Chlorophenyl)-6-nitroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitro group and a chlorophenyl group in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-nitroquinazoline typically involves the condensation of 2-chlorobenzaldehyde with anthranilic acid, followed by nitration. The reaction conditions often include the use of strong acids such as sulfuric acid or polyphosphoric acid to facilitate the condensation reaction. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-nitroquinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aminoquinazoline derivatives.
Reduction: Quinazoline derivatives with different functional groups.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-nitroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-6-nitroquinazoline: Known for its potential anticancer and antimicrobial activities.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Studied for its antimicrobial and anticancer activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Investigated for its antimicrobial and antiproliferative activities.
Uniqueness
This compound is unique due to the presence of both a nitro group and a chlorophenyl group, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C14H8ClN3O2 |
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Molecular Weight |
285.68 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-nitroquinazoline |
InChI |
InChI=1S/C14H8ClN3O2/c15-12-4-2-1-3-10(12)14-11-7-9(18(19)20)5-6-13(11)16-8-17-14/h1-8H |
InChI Key |
QPMDSQWZDIXPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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